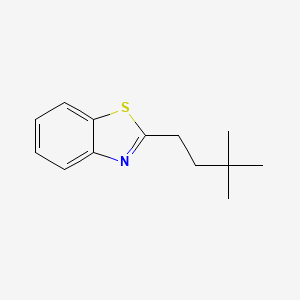
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one typically involves the chlorination of 1-(3-chloro-2-ethylphenyl)ethan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-1-(3-chloro-2-ethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(3-chloro-2-ethylphenyl)acetic acid.
Applications De Recherche Scientifique
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3-chlorophenyl)ethanone: A structurally similar compound with one less ethyl group.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of ethyl and chlorine substituents.
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone: Has a methyl group instead of an ethyl group.
Uniqueness
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
461435-89-2 |
|---|---|
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloro-2-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-8(10(13)6-11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |
Clé InChI |
KYYFCLUCBHESHA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)



![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)

![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)


